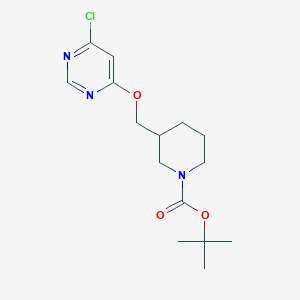

3-(6-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Overview

Description

This compound is a piperidine derivative featuring a 6-chloropyrimidin-4-yloxymethyl substituent at the 3-position and a tert-butyl carbamate group at the 1-position. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors or protease modulators. The tert-butyl carbamate acts as a protective group for the piperidine nitrogen, enabling selective functionalization during multi-step syntheses .

Biological Activity

3-(6-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and a chloro-pyrimidine moiety, suggests various biological activities that merit detailed investigation. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H22ClN3O3

- Molecular Weight : 327.80 g/mol

- CAS Number : 939986-45-5

Synthesis

The synthesis of the compound typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This multi-step process is conducted under controlled conditions to yield the desired ester product effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro-pyrimidine group may enhance binding affinity to certain biological targets, thereby influencing various biochemical pathways. For instance, it may modulate enzyme activity related to metabolic processes or influence receptor-mediated signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects have shown promise in vitro, where it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors.

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study assessed the efficacy of various derivatives of piperidine compounds against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that modifications in the pyrimidine structure could enhance antimicrobial activity significantly .

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspases .

- Neuroprotective Assessment : Research exploring neuroprotective effects demonstrated that the compound could reduce neuronal cell death in models of oxidative stress, indicating its potential utility in neurodegenerative disease therapies.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | Similar piperidine structure | Moderate antimicrobial activity |

| tert-Butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate | Additional methyl group | Enhanced anticancer effects |

The unique chloro-pyrimidine moiety in our compound appears to confer distinct biological activities compared to these analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Compound A: tert-Butyl 3-((6-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate ()

- Core : Pyrrolidine (5-membered ring) vs. piperidine in the target compound.

- Substituent: Amino linker (-NH-) vs. oxymethyl (-O-CH2-) in the target.

- The amino linker may engage in hydrogen bonding, unlike the ether-linked oxymethyl group .

Compound B: tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate ()

- Substituent: 2-Methylsulfanyl on pyrimidine and amino linker.

- Implications: The methylsulfanyl group increases lipophilicity (higher logP) compared to the target’s unsubstituted pyrimidine.

Positional Isomerism and Linker Modifications

Compound C: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester ()

- Substituent Position: Aminomethyl group at piperidine 4-position vs. oxymethyl at 3-position.

- Implications: Positional isomerism alters spatial orientation, affecting target binding. The aminomethyl group may enhance solubility (via protonation) but introduce susceptibility to enzymatic degradation .

Compound D : 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester ()

- Pyrimidine Substitution : 4-Chloro-5-methyl at pyrimidine 2-position vs. 6-chloro at 4-position.

- Implications: Substitution at pyrimidine 2-position may hinder π-stacking interactions in aromatic binding pockets.

Halogen and Functional Group Variations

Compound E : 3-(5-Bromopyrimidin-2-yloxy)piperidine-1-carboxylic acid tert-butyl ester ()

- Halogen : Bromine (Br) at pyrimidine 5-position vs. chlorine (Cl) at 6-position.

- Implications : Bromine’s larger atomic radius increases steric hindrance and polarizability, which might enhance binding to hydrophobic pockets but reduce metabolic stability .

Compound F: 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester ()

- Linker: Methyl-amino (-N(CH3)-) vs. oxymethyl.

- However, it may also lead to off-target activity due to non-specific binding .

Comparative Data Table

Research Implications

- Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates selective deprotection, as demonstrated in ’s synthesis of acetylated piperidine derivatives .

- Drug Design: The oxymethyl linker in the target compound offers a balance between stability and hydrophilicity, making it preferable over amino or methylsulfanyl analogs for CNS-targeted drugs requiring blood-brain barrier penetration .

- Metabolic Considerations: Compounds with methylsulfanyl (e.g., Compound B) or aminomethyl (e.g., Compound C) groups may require structural optimization to mitigate oxidative or hydrolytic degradation .

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(8-19)9-21-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVGNHNCFFLIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671582 | |

| Record name | tert-Butyl 3-{[(6-chloropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-45-5 | |

| Record name | 1,1-Dimethylethyl 3-[[(6-chloro-4-pyrimidinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(6-chloropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.